molecular formula C21H19F6NO3 B1377010 (S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one CAS No. 327623-36-9

(S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one

Cat. No.: B1377010
CAS No.: 327623-36-9
M. Wt: 447.4 g/mol
InChI Key: KVPJNHLVRGUYGQ-YJYMSZOUSA-N
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Description

“(S)-2-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one” is a metabolite of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist . It has a specific chemical structure, including ethyldicyclohexylphosphine and phenylphosphine. It also contains a ferrocenyl complex and a trifluoromethyl substituent .


Synthesis Analysis

The synthesis of this compound involves the use of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria . The synthesis process involves the use of asymmetric reduction, which is a direct and vital approach to acquiring enantiomerically enriched alcohols in chemical catalysis or biocatalysis .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, a benzyl group, and a trifluoromethylphenyl group . The InChI code for this compound is 1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18-;/m1./s1 .


Chemical Reactions Analysis

The compound is involved in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment . The reaction parameters involved in the bioreduction have been optimized, and the amount of biocatalyst and maltose co-substrate remained 79.5 g (DCW)/L and 50 g/L .


Physical And Chemical Properties Analysis

The compound is in solid form . Its molecular weight is 473.82 . The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 387.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization

  • Research has led to the development of efficient synthesis processes for chiral intermediates involving (S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one. One notable study outlines an efficient enantioselective synthesis method for producing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key intermediate in the synthesis of aprepitant, showcasing the compound's pivotal role in pharmaceutical synthesis (Ouyang et al., 2013).

Catalysis and Enantioselectivity

  • The compound's framework has been utilized in catalytic processes, notably in asymmetric reductions catalyzed by specific microorganisms or enzymes, demonstrating its versatility in producing chiral alcohols with high enantiomeric excess. For instance, a catalyst from Burkholderia cenocepacia was identified for its efficient anti-Prelog’s stereoselectivity in reducing 3,5-bis(trifluoromethyl) acetophenone, highlighting the compound's potential in biocatalysis (Yu et al., 2018).

Advanced Materials Development

  • The structural elements of this compound have been incorporated into novel polymeric materials, contributing to the synthesis of polymers with unique properties such as high optical transparency, low dielectric constants, and excellent thermal stability. These advancements suggest the compound's utility in creating materials suitable for electronic and optical applications (Tao et al., 2009).

Mechanism of Action

The compound is a metabolite of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist . This suggests that it may have similar mechanisms of action to Aprepitant, which works by blocking the actions of substance P in the brain, which reduces the urge to vomit.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has been used in the synthesis of potent growth inhibitors of drug-resistant bacteria . This suggests potential applications in the development of new antibiotics. Furthermore, the compound’s role as a metabolite of Aprepitant suggests potential applications in the treatment of conditions such as chemotherapy-induced nausea and vomiting.

Properties

IUPAC Name

(2S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJNHLVRGUYGQ-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2C(=O)N(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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